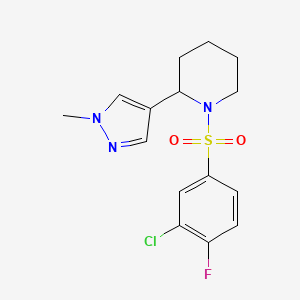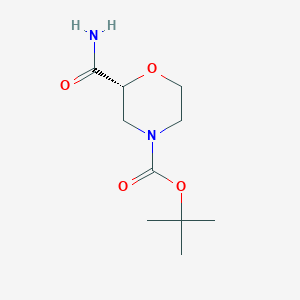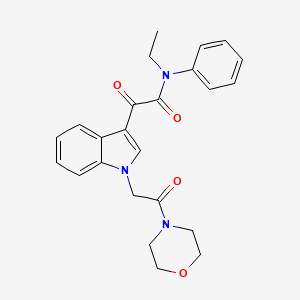
1-(5-Fluoropyrimidin-2-yl)-4-(2-methoxypyridine-3-carbonyl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Fluoropyrimidin-2-yl)-4-(2-methoxypyridine-3-carbonyl)piperazin-2-one, also known as 5F-PCN, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. This chemical compound belongs to the class of indazolecarboxamides and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. While the chemical structure of 5F-PCN is relatively new, there has been significant research on its synthesis, mechanism of action, and potential applications in scientific research.
作用机制
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(2-methoxypyridine-3-carbonyl)piperazin-2-one is similar to other synthetic cannabinoids, which act as agonists of the cannabinoid receptors CB1 and CB2. These receptors are found throughout the body, including in the brain, where they play a role in regulating mood, appetite, and pain sensation. When 1-(5-Fluoropyrimidin-2-yl)-4-(2-methoxypyridine-3-carbonyl)piperazin-2-one binds to these receptors, it activates the endocannabinoid system, leading to a range of physiological and psychological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-Fluoropyrimidin-2-yl)-4-(2-methoxypyridine-3-carbonyl)piperazin-2-one are similar to those of other synthetic cannabinoids. When 1-(5-Fluoropyrimidin-2-yl)-4-(2-methoxypyridine-3-carbonyl)piperazin-2-one binds to the CB1 and CB2 receptors, it can cause a range of effects, including increased dopamine release, decreased anxiety, and altered pain perception. However, the exact effects of 1-(5-Fluoropyrimidin-2-yl)-4-(2-methoxypyridine-3-carbonyl)piperazin-2-one can vary depending on the dose and route of administration.
实验室实验的优点和局限性
One of the advantages of using 1-(5-Fluoropyrimidin-2-yl)-4-(2-methoxypyridine-3-carbonyl)piperazin-2-one in scientific research is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid receptor activation in a controlled manner, without the confounding effects of other neurotransmitter systems. However, one limitation of using 1-(5-Fluoropyrimidin-2-yl)-4-(2-methoxypyridine-3-carbonyl)piperazin-2-one is its potential for abuse, as it has been found to have psychoactive effects in humans. Researchers must take precautions to ensure that 1-(5-Fluoropyrimidin-2-yl)-4-(2-methoxypyridine-3-carbonyl)piperazin-2-one is used safely and responsibly in laboratory settings.
未来方向
There are several future directions for research on 1-(5-Fluoropyrimidin-2-yl)-4-(2-methoxypyridine-3-carbonyl)piperazin-2-one. One area of interest is the potential therapeutic applications of 1-(5-Fluoropyrimidin-2-yl)-4-(2-methoxypyridine-3-carbonyl)piperazin-2-one, particularly as an analgesic and anxiolytic agent. Researchers may also investigate the effects of 1-(5-Fluoropyrimidin-2-yl)-4-(2-methoxypyridine-3-carbonyl)piperazin-2-one on other neurotransmitter systems, such as the serotonergic and dopaminergic systems. Additionally, researchers may explore the use of 1-(5-Fluoropyrimidin-2-yl)-4-(2-methoxypyridine-3-carbonyl)piperazin-2-one in combination with other drugs or therapies to enhance its therapeutic effects. Overall, 1-(5-Fluoropyrimidin-2-yl)-4-(2-methoxypyridine-3-carbonyl)piperazin-2-one has significant potential for scientific research, and further investigation is warranted to fully understand its effects and applications.
合成方法
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(2-methoxypyridine-3-carbonyl)piperazin-2-one involves the reaction of 5-fluorouracil with 2-methoxypyridine-3-carboxylic acid to form the intermediate compound 5-(2-methoxypyridine-3-carbonyl)-5-fluorouracil. This intermediate compound is then reacted with piperazine to form the final product, 1-(5-Fluoropyrimidin-2-yl)-4-(2-methoxypyridine-3-carbonyl)piperazin-2-one. The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(2-methoxypyridine-3-carbonyl)piperazin-2-one has been well-documented in the scientific literature, and researchers have been able to optimize the synthesis process to improve yields and purity.
科学研究应用
1-(5-Fluoropyrimidin-2-yl)-4-(2-methoxypyridine-3-carbonyl)piperazin-2-one has been used in several scientific research studies, particularly in the field of neuroscience. Researchers have investigated the effects of 1-(5-Fluoropyrimidin-2-yl)-4-(2-methoxypyridine-3-carbonyl)piperazin-2-one on the endocannabinoid system, which plays a crucial role in regulating mood, appetite, and pain sensation. In one study, researchers found that 1-(5-Fluoropyrimidin-2-yl)-4-(2-methoxypyridine-3-carbonyl)piperazin-2-one was able to activate cannabinoid receptors in the brain, leading to increased dopamine release and a reduction in anxiety-like behavior in mice. Other studies have investigated the potential therapeutic applications of 1-(5-Fluoropyrimidin-2-yl)-4-(2-methoxypyridine-3-carbonyl)piperazin-2-one, including its potential use as an analgesic and anxiolytic agent.
属性
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(2-methoxypyridine-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O3/c1-24-13-11(3-2-4-17-13)14(23)20-5-6-21(12(22)9-20)15-18-7-10(16)8-19-15/h2-4,7-8H,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUMRUDSDSBXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2963721.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(1-propylimidazol-2-yl)sulfanylethanone](/img/structure/B2963723.png)
![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2963725.png)
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2963728.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2963734.png)

![3,4,5-triethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2963736.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(2,5-dimethylphenoxy)propanamide](/img/structure/B2963741.png)